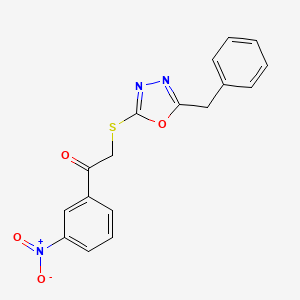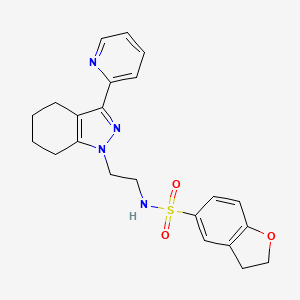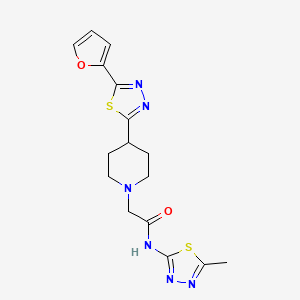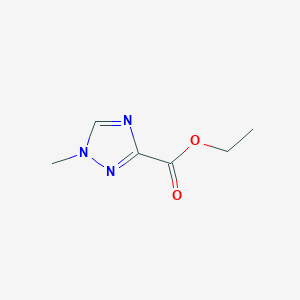![molecular formula C14H22N2O3 B2776336 N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide CAS No. 2137916-65-3](/img/structure/B2776336.png)
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is a chemical compound with a complex structure that includes both amine and benzamide functional groups
Applications De Recherche Scientifique
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
Similar compounds such as darapladib are known to selectively inhibit lipoprotein-associated phospholipase a2 (lp-pla2), an enzymatic upstream mediator of inflammatory processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme to inhibit its activity, thereby modulating inflammatory processes .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may affect pathways related to inflammation and lipid metabolism .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and bioavailability.
Result of Action
Based on the known action of similar compounds, it can be inferred that it may have anti-inflammatory effects by inhibiting the activity of its target enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide. For instance, the compound’s solubility in water can affect its absorption and distribution in the body. Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methoxybenzoic acid with 2-(diethylamino)ethylamine under specific conditions to form the desired benzamide compound . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methoxy-2-methoxybenzaldehyde, while reduction of the amide group may produce N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzylamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procainamide: Chemically similar, used as an antiarrhythmic agent.
Lidocaine: Another antiarrhythmic and local anesthetic with a different mechanism of action.
4-amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar pharmacological properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-8-15-14(18)12-7-6-11(17)10-13(12)19-3/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJOUIYFPVZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
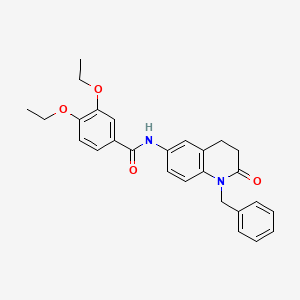
![2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2776258.png)
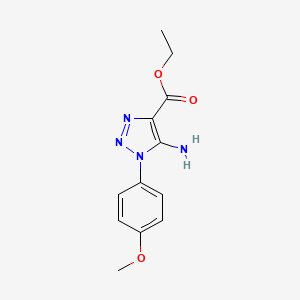
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)

![Tert-butyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B2776267.png)
![2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2776268.png)
